

An In-depth Technical Guide to (+)-Atuveciclib: A Selective CDK9 Inhibitor

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Compound of Interest

Compound Name: (+)-Atuveciclib

Cat. No.: B605681

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, **(+)-Atuveciclib** effectively suppresses the transcription of anti-apoptotic and oncogenic proteins, such as MCL-1 and MYC, leading to cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **(+)-Atuveciclib**, including detailed experimental protocols and a summary of its performance in in vitro and in vivo studies.

Chemical Structure and Properties

(+)-Atuveciclib is a complex heterocyclic molecule featuring a central 1,3,5-triazine core.

Chemical Structure:

(A 2D chemical structure image of **(+)-Atuveciclib** would be placed here in a full whitepaper)

Table 1: Chemical Identifiers and Properties of **(+)-Atuveciclib**

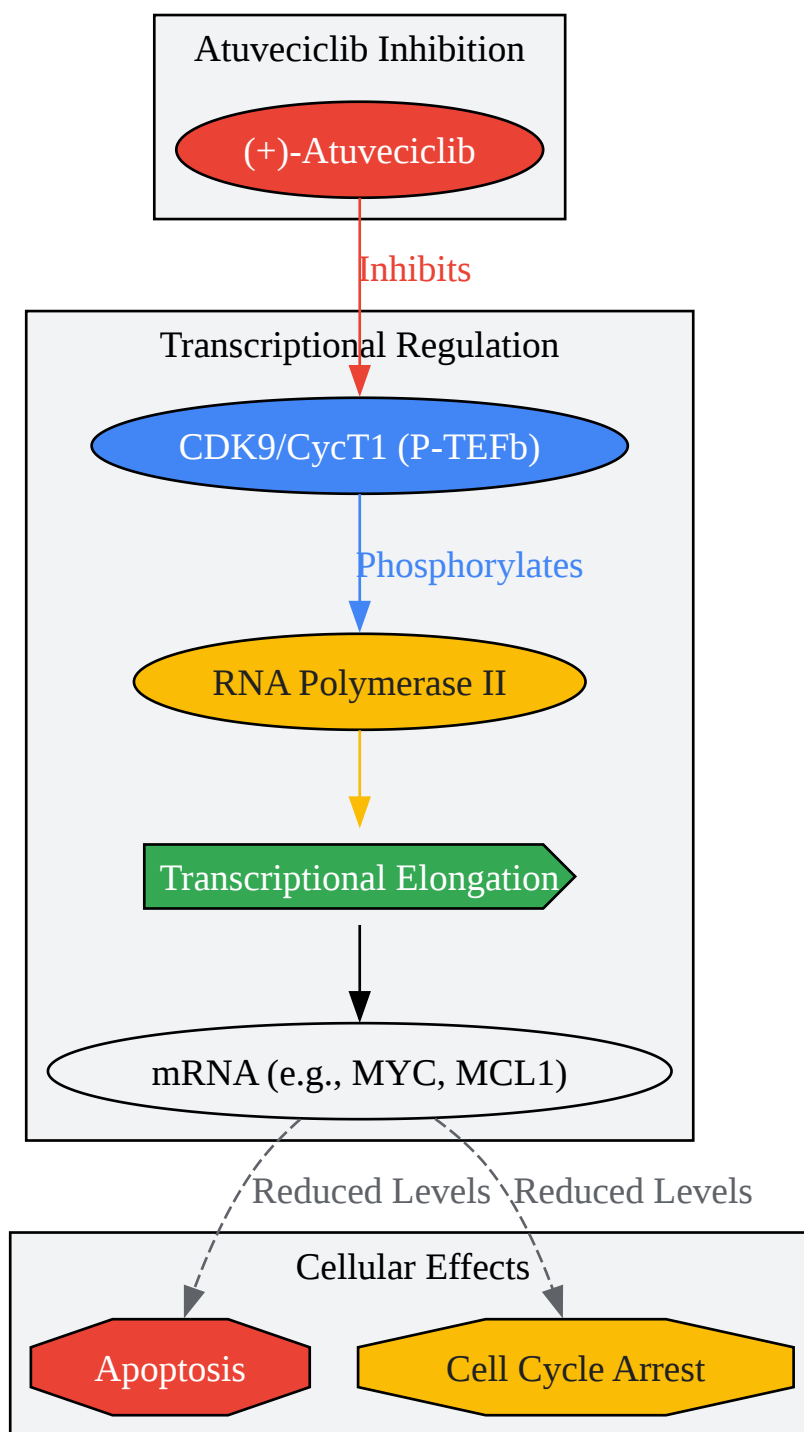
Property	Value	Reference(s)
IUPAC Name	4-(4-fluoro-2-methoxyphenyl)- N-[3-[(S)- (methylsulfonimidoyl)methyl]ph enyl]-1,3,5-triazin-2-amine	[1]
Synonyms	BAY 1143572	[2]
Molecular Formula	C ₁₈ H ₁₈ FN ₅ O ₂ S	[3]
Molecular Weight	387.43 g/mol	[3]
CAS Number	1414943-94-4	[3]
SMILES String	<chem>COC1=C(C=CC(=C1)F)C2=N C(=NC=N2)NC3=CC=CC(=C3)C--INVALID-LINK--(=N)=O</chem>	[3]
InChI Key	ACWKGTGIJRCOOM- HHHXNRCGSA-N	[3]
Appearance	Solid	[3]
Solubility	Soluble in DMSO	[3]

Mechanism of Action and Signaling Pathway

(+)-Atuveciclib exerts its anti-neoplastic effects primarily through the selective inhibition of CDK9, a serine/threonine kinase that forms the catalytic subunit of the P-TEFb complex.

Inhibition of CDK9-Mediated Transcription

The P-TEFb complex, consisting of CDK9 and a cyclin partner (primarily Cyclin T1), is a key regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for the transition from abortive to productive transcription. **(+)-Atuveciclib** binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAP II and thereby stalling transcriptional elongation. This leads to a rapid depletion of short-lived mRNAs and their corresponding proteins, many of which are critical for cancer cell survival and proliferation, including the anti-apoptotic protein MCL-1 and the oncoprotein MYC.[1]



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Modulation of the NF-κB Signaling Pathway

Recent studies have also implicated **(+)-Atuveciclib** in the modulation of the NF-κB signaling pathway. In certain cellular contexts, **(+)-Atuveciclib** has been shown to inhibit the

phosphorylation and nuclear translocation of the p65 subunit of NF- κ B, a key event in the activation of this pro-inflammatory and pro-survival pathway. This suggests a broader mechanism of action for **(+)-Atuveciclib** beyond direct transcriptional inhibition.

Preclinical Data

In Vitro Kinase and Cellular Activity

(+)-Atuveciclib demonstrates high potency and selectivity for CDK9 over other CDKs and a wide range of other kinases.

Table 2: In Vitro Inhibitory Activity of **(+)-Atuveciclib**

Target	IC ₅₀ (nM)	Reference(s)
CDK9/CycT1	13	[1]
CDK1/CycB	>10,000	[1]
CDK2/CycE	>10,000	[1]
CDK4/CycD1	>10,000	[1]
CDK5/p25	>10,000	[1]
CDK6/CycD3	>10,000	[1]
CDK7/CycH/MAT1	>10,000	[1]

The potent and selective inhibition of CDK9 translates to significant anti-proliferative activity in a variety of cancer cell lines, particularly those known to be dependent on the transcription of short-lived oncogenes.

Table 3: Anti-proliferative Activity of **(+)-Atuveciclib** in Cancer Cell Lines

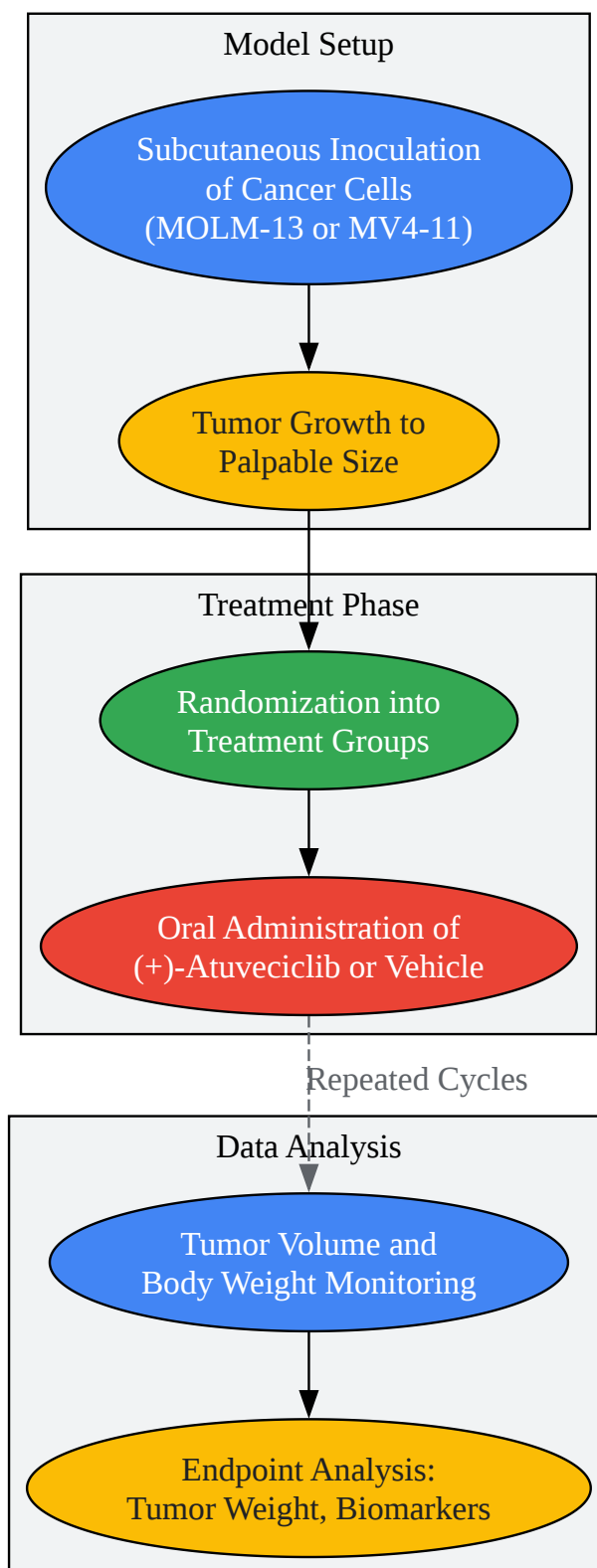
Cell Line	Cancer Type	IC ₅₀ (nM)	Reference(s)
MOLM-13	Acute Myeloid Leukemia	310	[1]
MV4-11	Acute Myeloid Leukemia	890	[1]
HeLa	Cervical Cancer	920	[1]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of **(+)-Atuveciclib** has been demonstrated in preclinical xenograft models of acute myeloid leukemia (AML).

MOLM-13 Xenograft Model: In a mouse xenograft model using MOLM-13 human AML cells, oral administration of **(+)-Atuveciclib** resulted in a dose-dependent inhibition of tumor growth. [1]

MV4-11 Xenograft Model: In a rat xenograft model using MV4-11 human AML cells, daily oral administration of **(+)-Atuveciclib** at 12 mg/kg for 14 days led to almost complete tumor remission.[1]



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Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that **(+)-Atuveciclib** possesses favorable drug-like properties, including good oral bioavailability.

Table 4: Pharmacokinetic Parameters of **(+)-Atuveciclib** in Rats

Parameter	Value	Reference(s)
Clearance (CL)	Low	[1]
Volume of Distribution (Vd)	Moderate	[1]
Oral Bioavailability (F%)	Good	[1]

Experimental Protocols

Synthesis of **(+)-Atuveciclib** (BAY 1143572)

The synthesis of **(+)-Atuveciclib** is a multi-step process. A detailed synthetic scheme can be found in the supplementary information of Lücking et al. (2017).[1] The key steps involve the formation of the triazine core, followed by Suzuki coupling and subsequent modifications to introduce the sulfoximine moiety. The final enantiomerically pure compound is obtained by chiral separation.

In Vitro Kinase Assays

The inhibitory activity of **(+)-Atuveciclib** against a panel of kinases is typically determined using in vitro kinase assays. For example, the Merck Millipore KinaseProfiler™ service can be utilized.[1] These assays are generally performed at a fixed ATP concentration (e.g., 10 μM) to determine the IC₅₀ values.

Cell Proliferation Assays

The anti-proliferative effects of **(+)-Atuveciclib** on cancer cell lines are assessed using standard cell viability assays, such as the MTT or CellTiter-Glo® assays. Cells are typically seeded in 96-well plates and treated with a range of concentrations of the compound for a specified period (e.g., 72 or 96 hours) before assessing cell viability.[1]

In Vivo Xenograft Studies

- **Animal Models:** Immunocompromised mice (e.g., NOD/SCID) or rats are typically used.
- **Cell Inoculation:** A defined number of cancer cells (e.g., $5-10 \times 10^6$) are injected subcutaneously into the flank of the animals.
- **Treatment:** Once tumors reach a palpable size, animals are randomized into treatment and control groups. **(+)-Atuveciclib** is administered orally at specified doses and schedules. The vehicle used for formulation is also administered to the control group.
- **Monitoring:** Tumor volume and body weight are measured regularly (e.g., twice weekly).
- **Endpoint:** At the end of the study, tumors are excised and weighed. Further analysis, such as western blotting for pharmacodynamic markers, can also be performed.[\[1\]](#)

Clinical Development

(+)-Atuveciclib has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors (NCT01938638) and acute leukemia (NCT02345382). These studies were designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound in human subjects. While detailed results from these trials are not fully published, the progression of the compound into clinical development underscores its potential as a therapeutic agent.

Conclusion

(+)-Atuveciclib is a potent and highly selective CDK9 inhibitor with a well-defined mechanism of action. Its ability to suppress the transcription of key oncogenic and anti-apoptotic proteins provides a strong rationale for its development as an anti-cancer therapeutic. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of cancer, particularly in hematological malignancies. The favorable pharmacokinetic profile of **(+)-Atuveciclib** further supports its potential as an orally administered drug. Ongoing and future clinical investigations will be crucial in determining the ultimate therapeutic value of this promising agent in the treatment of cancer.

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References

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